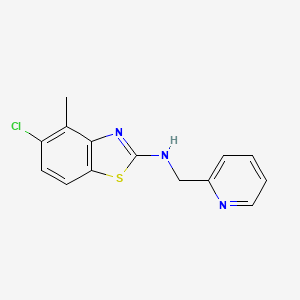

5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

CAS No.: 1105191-46-5

Cat. No.: VC2631302

Molecular Formula: C14H12ClN3S

Molecular Weight: 289.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105191-46-5 |

|---|---|

| Molecular Formula | C14H12ClN3S |

| Molecular Weight | 289.8 g/mol |

| IUPAC Name | 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C14H12ClN3S/c1-9-11(15)5-6-12-13(9)18-14(19-12)17-8-10-4-2-3-7-16-10/h2-7H,8H2,1H3,(H,17,18) |

| Standard InChI Key | NJRUTVRYDVNZQS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1N=C(S2)NCC3=CC=CC=N3)Cl |

| Canonical SMILES | CC1=C(C=CC2=C1N=C(S2)NCC3=CC=CC=N3)Cl |

Introduction

Chemical Identity and Physical Properties

Chemical Identification

5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine belongs to the benzothiazole class of heterocyclic compounds. These compounds are characterized by a benzene ring fused with a thiazole ring, creating a versatile scaffold for various biological activities.

Table 1: Chemical Identification Parameters

| Parameter | Information |

|---|---|

| IUPAC Name | 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |

| CAS Registry Number | 1105191-46-5 |

| Molecular Formula | C₁₄H₁₂ClN₃S |

| Molecular Weight | 289.8 g/mol |

| Standard InChI | InChI=1S/C14H12ClN3S/c1-9-11(15)5-6-12-13(9)18-14(19-12)17-8-10-4-2-3-7-16-10/h2-7H,8H2,1H3,(H,17,18) |

| Standard InChIKey | NJRUTVRYDVNZQS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC2=C1N=C(S2)NCC3=CC=CC=N3)Cl |

The compound contains a 5-chloro-4-methyl-substituted benzothiazole core with an N-(pyridin-2-ylmethyl) substituent at the 2-position. This specific substitution pattern distinguishes it from similar compounds in the benzothiazole family and contributes to its unique chemical and potentially biological properties.

Physical Properties

The physical properties of 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can be inferred based on its molecular structure and by comparison with similar benzothiazole derivatives.

While specific experimental data for this exact compound is limited in the search results, we can examine the properties of structurally related compounds. For instance, the similar compound 5-CHLORO-4-METHYL-N-(PYRIDIN-4-YLMETHYL)BENZO[D]THIAZOL-2-AMINE, which differs only in the position of the nitrogen atom in the pyridine ring, has a predicted density of 1.394±0.06 g/cm³, a boiling point of 475.0±55.0 °C, and a predicted pKa of 5.13±0.10 .

Based on the molecular structure of our target compound, we can anticipate it would have similar physical properties, including:

-

High melting and boiling points characteristic of heterocyclic compounds

-

Limited water solubility but potentially good solubility in organic solvents

-

Stability under normal temperature and pressure conditions

Structural Features and Chemistry

Molecular Structure

The molecular structure of 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine comprises several key structural elements:

-

A benzothiazole core consisting of a benzene ring fused with a thiazole ring

-

A chlorine substituent at the 5-position of the benzothiazole

-

A methyl group at the 4-position of the benzothiazole

-

An amine group at the 2-position of the benzothiazole

-

A pyridin-2-ylmethyl substituent attached to the amine nitrogen

This arrangement creates a molecule with multiple potential interaction sites, including:

-

The nitrogen and sulfur atoms in the thiazole ring that can act as hydrogen bond acceptors

-

The secondary amine that can function as both a hydrogen bond donor and acceptor

-

The pyridine nitrogen that can serve as a hydrogen bond acceptor

-

The chlorine atom that can participate in halogen bonding

These structural features contribute to the compound's potential biological activity and synthetic utility.

Chemical Reactivity

Based on its structure, 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is expected to participate in various chemical reactions:

-

The secondary amine group can undergo N-acylation, N-alkylation, and other nucleophilic substitution reactions

-

The pyridine ring can participate in electrophilic and nucleophilic substitution reactions

-

The benzothiazole core provides sites for electrophilic aromatic substitution, although the existing substituents would influence the regioselectivity

The compound's chemical behavior would be influenced by the electron-withdrawing effects of the chlorine substituent and the electron-donating properties of the methyl group, creating a unique electronic distribution within the molecule.

Synthesis Methods

Specific Synthetic Route

Based on general organic chemistry principles and the information available in the search results, a possible synthetic route for 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine might involve:

-

Synthesis of 5-chloro-4-methyl-1,3-benzothiazol-2-amine via cyclization of a suitable thiourea derivative

-

N-alkylation of the 2-amino group with 2-(chloromethyl)pyridine or similar reagent under basic conditions

This approach would likely require mild conditions and could be conducted in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine appear in the search results, allowing for comparative analysis:

Table 2: Comparison of Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 5-chloro-1,3-benzothiazol-2-amine | 20358-00-3 | C₇H₅ClN₂S | Lacks methyl group and pyridinylmethyl substituent |

| 6-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | 1204296-44-5 | C₁₄H₁₂ClN₃S | Chlorine at 6-position instead of 5-position |

| 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine | 1207031-97-7 | C₁₄H₁₂ClN₃S | Pyridine-4-yl instead of pyridine-2-yl substituent |

| 5-Chloro-4-methyl-1,3-benzothiazol-2-amine | 65373-18-4 | C₈H₇ClN₂S | Lacks pyridinylmethyl substituent |

These structural differences, though subtle, can significantly impact the physical properties, chemical reactivity, and biological activities of the compounds.

Property Comparisons

Comparing the physical properties of these compounds reveals distinct differences:

5-chloro-1,3-benzothiazol-2-amine has a melting point of 201°C, a boiling point of 344.3±34.0°C at 760 mmHg, a density of 1.5±0.1 g/cm³, and a flash point of 162.0±25.7°C . In contrast, 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has a predicted boiling point of 475.0±55.0°C and a density of 1.394±0.06 g/cm³ .

The addition of methyl groups and pyridinylmethyl substituents tends to increase molecular weight and lipophilicity, potentially affecting solubility profiles and membrane permeability—properties crucial for biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume